2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide

Catalog No.
S15690358
CAS No.
764650-37-5
M.F
C13H19BrN2O
M. Wt
299.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium b...

CAS Number

764650-37-5

Product Name

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide

IUPAC Name

2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium;bromide

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

InChI

InChI=1S/C13H18N2O.BrH/c1-2-3-10-16-12-7-5-4-6-11(12)13-14-8-9-15-13;/h4-7H,2-3,8-10H2,1H3,(H,14,15);1H

InChI Key

VTVFQQGCRJFBGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NCC[NH2+]2.[Br-]

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound characterized by its unique structure, which includes a butoxyphenyl group attached to a dihydroimidazolium core. This compound has a molecular formula of C13_{13}H18_{18}N2_2O·Br and a molecular weight of 299.21 g/mol . The imidazolium moiety contributes to its reactivity and potential biological activity, making it an interesting subject for various chemical and biological studies.

The chemical behavior of 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide can be influenced by the presence of the bromide ion and the imidazolium structure. It can participate in nucleophilic substitution reactions due to the electrophilic nature of the imidazolium nitrogen. Additionally, it may undergo protonation and deprotonation reactions, which are typical for imidazolium salts. The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals.

The synthesis of 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-butoxyaniline with an imidazole derivative in the presence of a base to form the desired imidazolium salt. The following general steps outline a possible synthetic route:

  • Preparation of Starting Materials: Obtain 2-butoxyaniline and an appropriate imidazole derivative.
  • Reaction Setup: Combine the reactants in a suitable solvent (e.g., ethanol) along with a base (e.g., potassium carbonate).
  • Reaction Conditions: Heat the mixture at reflux for several hours while monitoring progress via thin-layer chromatography.
  • Isolation: After completion, cool the mixture and precipitate the product by adding a bromide source (e.g., sodium bromide).
  • Purification: Filter and wash the product to obtain pure 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide .

The unique properties of 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide make it suitable for various applications:

  • Catalysis: It can serve as a catalyst in organic reactions due to its ability to stabilize transition states.
  • Material Science: Its properties may be exploited in developing new materials, particularly in electronic applications such as printed circuit boards .
  • Pharmaceuticals: Given its potential biological activity, it may be investigated further for use in drug development targeting specific diseases.

Studies on the interactions of 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide with biological systems are essential to understand its mechanism of action and potential therapeutic uses. Preliminary investigations could include:

  • Binding Affinity: Assessing how well this compound binds to specific enzymes or receptors.
  • Cell Viability Assays: Evaluating its effects on cell growth and viability in various cancer cell lines.
  • Mechanistic Studies: Investigating pathways affected by this compound using proteomic or genomic approaches.

Several compounds share structural features with 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium bromideStructureContains dibenzyl groups; used in medicinal chemistry .
4-(2,4-Dichlorophenyl)-5-methylimidazoleStructureExhibits strong antimicrobial activity; used in agricultural applications .
2-(4-Hydroxyphenyl)-4,5-dihydroimidazoleStructureKnown for antioxidant properties; potential use in cosmetics .

The distinct butoxyphenyl group in 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide differentiates it from these compounds by potentially enhancing solubility and modifying biological interactions.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.06808 g/mol

Monoisotopic Mass

298.06808 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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